

The Role of Pomalidomide 4'-PEG2-azide in PROTAC Development: A Technical Guide

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Compound of Interest

Compound Name: Pomalidomide 4'-PEG2-azide

Cat. No.: B8195873

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Introduction

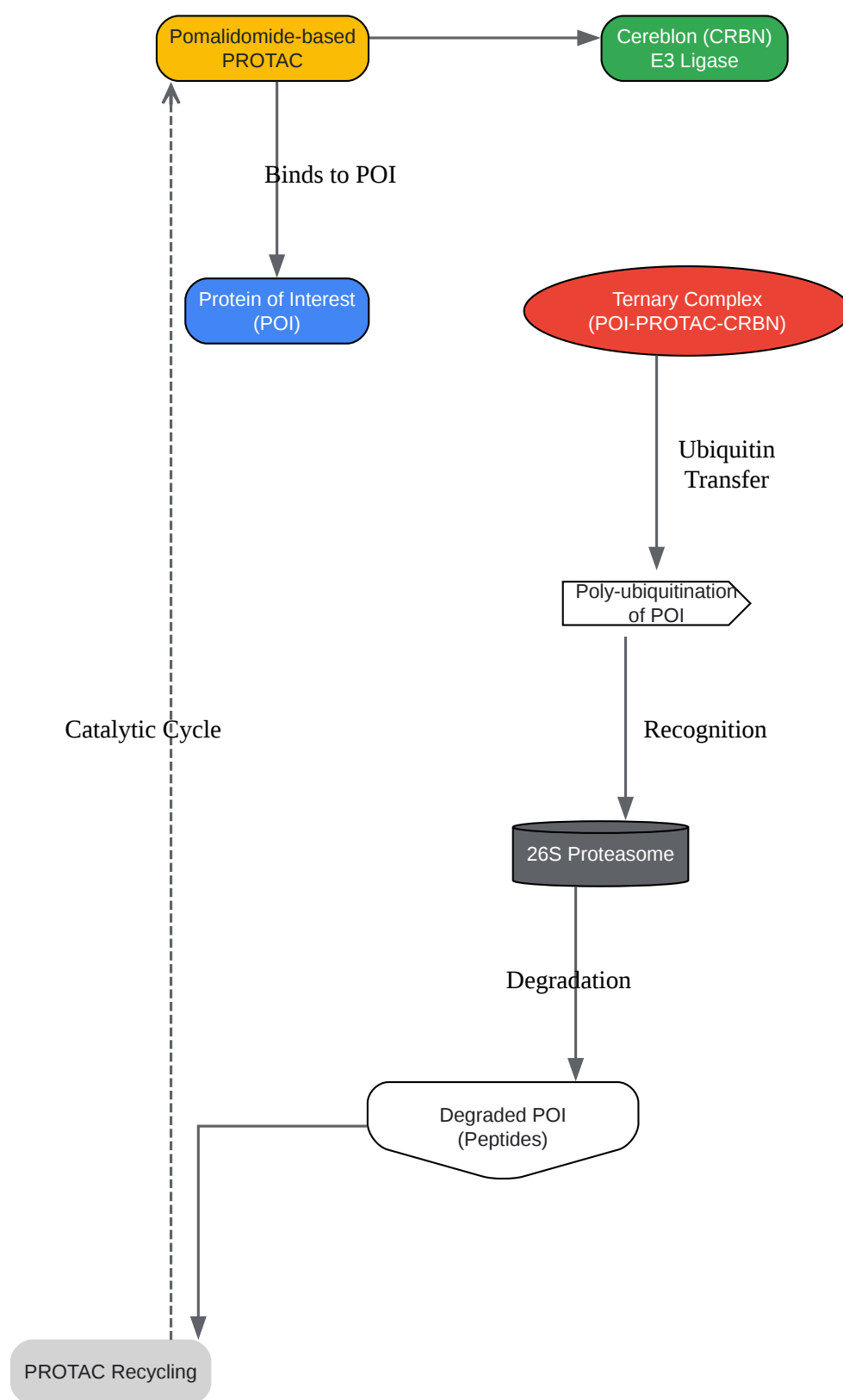
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives crucial tools in the development of PROTACs. This technical guide provides an in-depth overview of **Pomalidomide 4'-PEG2-azide**, a versatile building block for the synthesis of potent and selective protein degraders.

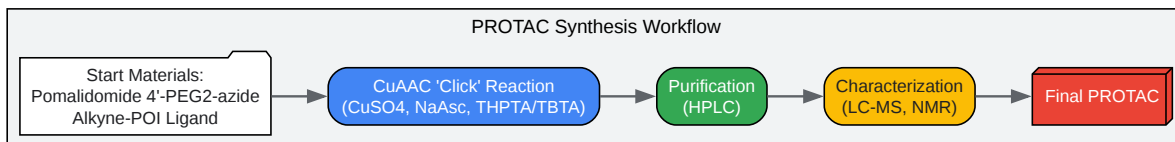
Pomalidomide 4'-PEG2-azide incorporates the CRBN-recruiting pomalidomide core, a polyethylene glycol (PEG) linker, and a terminal azide group. This azide functionality serves as a versatile chemical handle for "click chemistry," enabling the efficient and specific conjugation of the pomalidomide moiety to a POI-binding ligand. This modular approach has significantly accelerated the development of PROTAC libraries for screening and optimization.

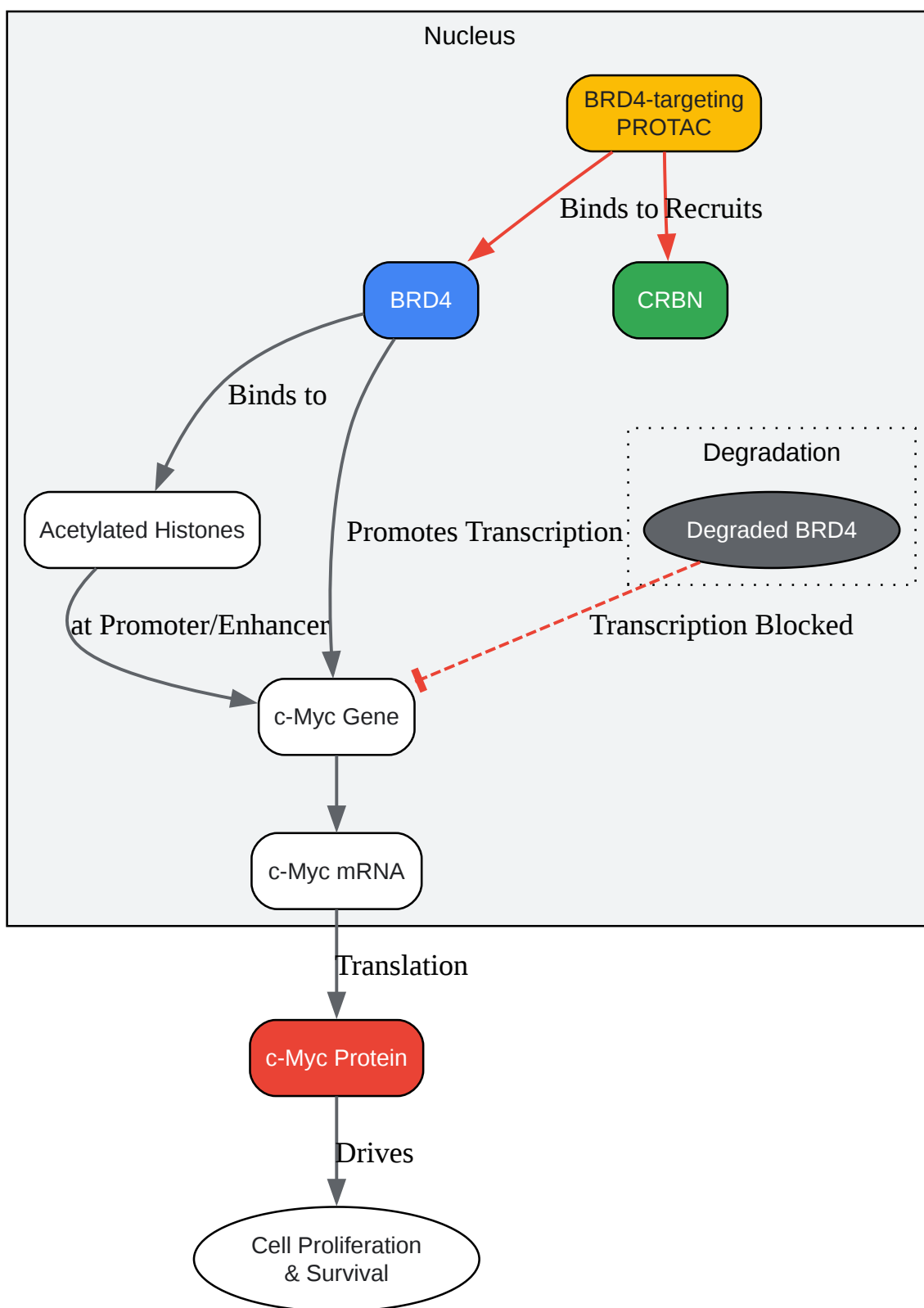
Mechanism of Action

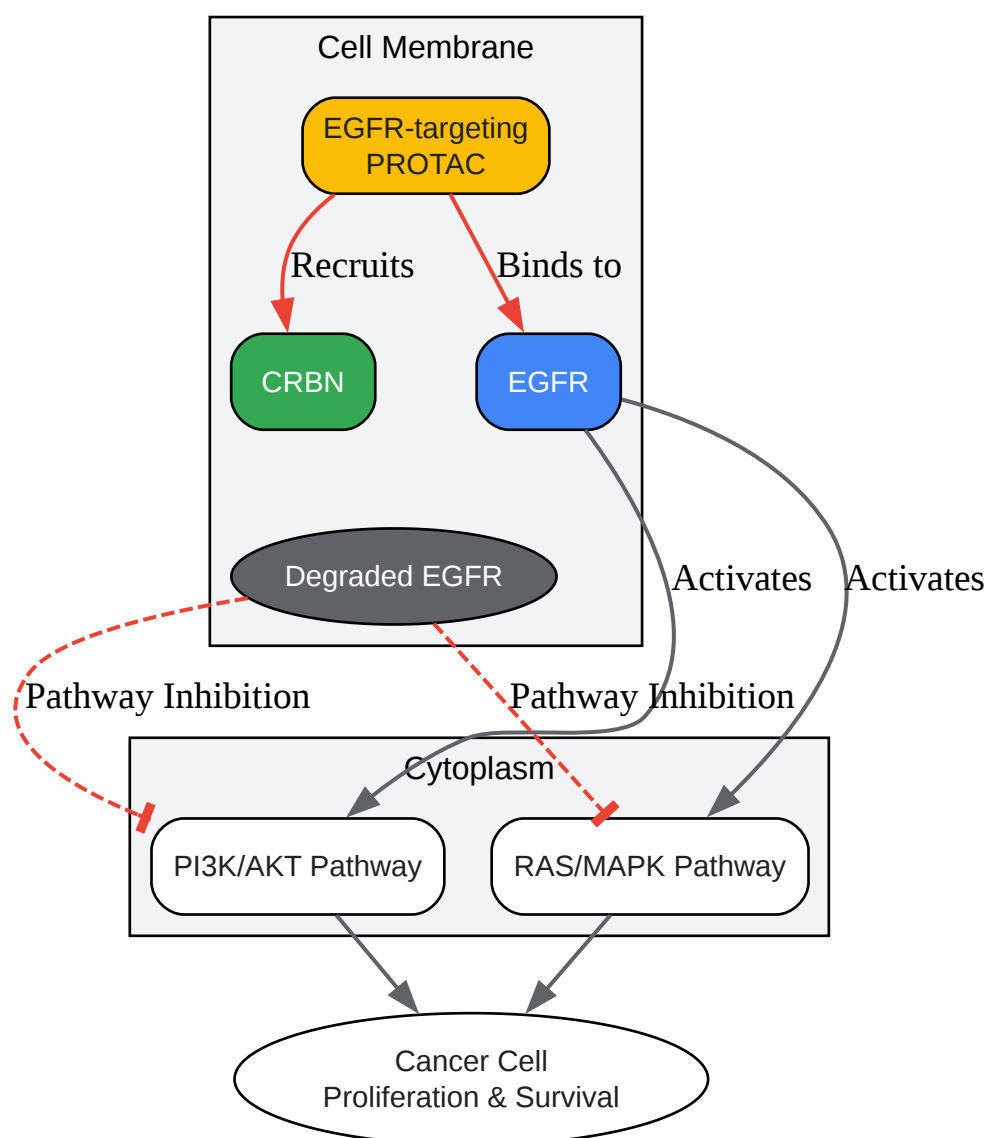
Pomalidomide-based PROTACs orchestrate a series of intracellular events to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the POI and the CRBN E3 ligase, forming a ternary complex (POI-PROTAC-CRBN).

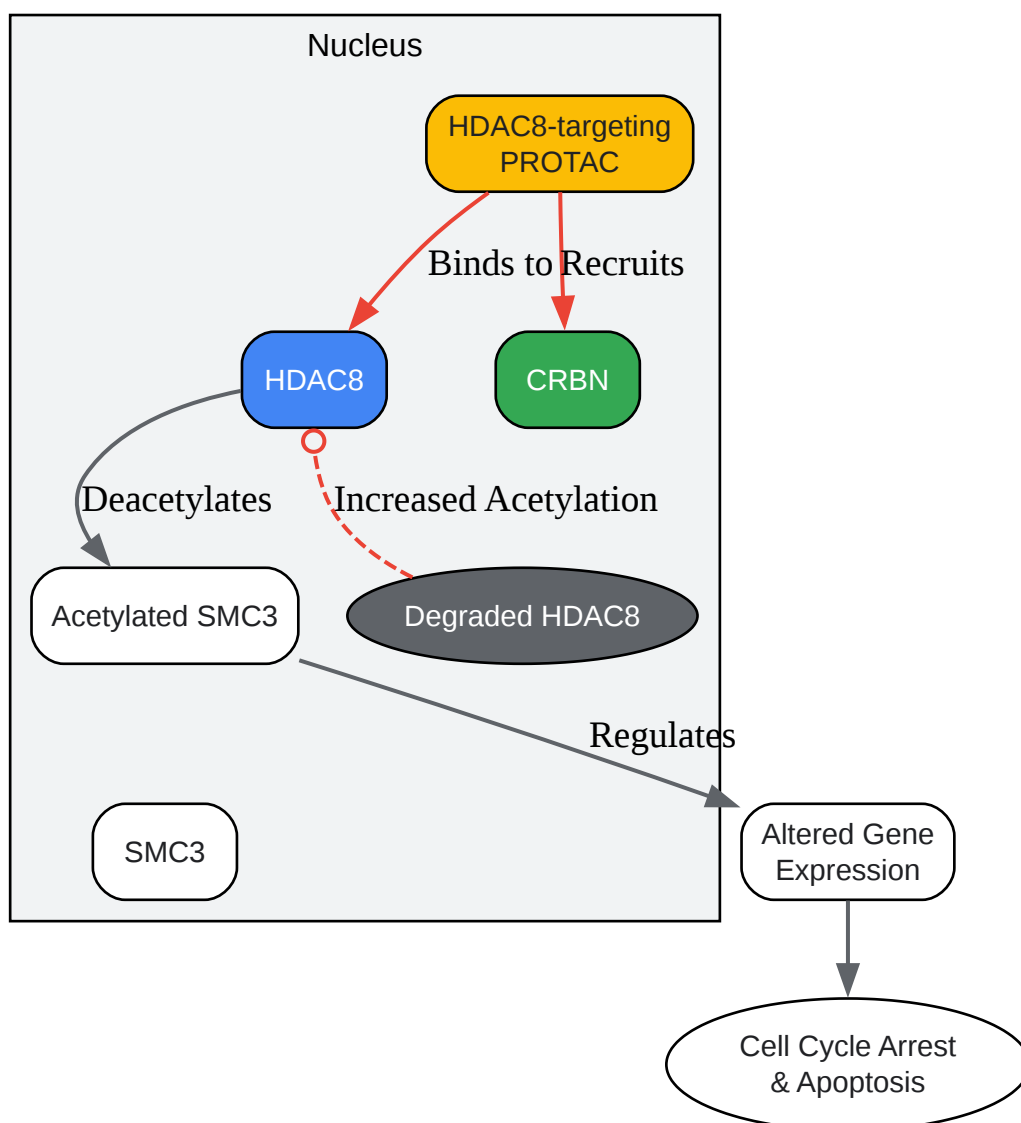
This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, creating a polyubiquitin chain. This chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides. The PROTAC molecule is then released and can participate in further rounds of degradation, acting in a catalytic manner.











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